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Compound of Interest

Compound Name:
2-(Chloromethyl)-5-cyclopropyl-

1,3,4-thiadiazole

Cat. No.: B141379 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-5-
cyclopropyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties, experimental protocols, and potential biological mechanisms of 2-
(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole. The information is curated for professionals

in research and drug development, with a focus on structured data presentation and detailed

methodologies.

Core Physicochemical Properties
2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole is a heterocyclic compound featuring a

thiadiazole core substituted with a reactive chloromethyl group and a cyclopropyl moiety. The

1,3,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its

metabolic stability and diverse biological activities.[1][2] The presence of the electrophilic

chloromethyl group suggests potential for covalent interactions with biological targets, while the

cyclopropyl group can influence binding affinity and metabolic profile.[3]

Quantitative physicochemical data for this compound are summarized in the table below for

ease of reference and comparison.
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Property Value Reference(s)

CAS Number 138300-59-1 [4][5][6]

Molecular Formula C₆H₇ClN₂S [4][5]

Molecular Weight 174.65 g/mol [4][5]

Melting Point 80 °C [4]

Boiling Point 70 °C at 0.01 mmHg [4]

Density 1.442 g/cm³ [4]

Flash Point 134.1 °C [4]

Refractive Index 1.621 [4]

XLogP3 2.15430 [4]

InChI Key
VDUGMUQOYNINHU-

UHFFFAOYSA-N
[4][5]

SMILES C1CC1C2=NN=C(S2)CCl [5]

Experimental Protocols
While a specific, published synthesis protocol for 2-(Chloromethyl)-5-cyclopropyl-1,3,4-
thiadiazole is not readily available, a plausible synthetic route can be constructed based on

established methods for analogous 1,3,4-thiadiazole derivatives. The following sections detail a

proposed synthesis workflow and standard analytical characterization methods.

Proposed Synthesis Protocol
A common and effective method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves

the cyclization of an appropriate acylthiosemicarbazide.[7][8] This proposed protocol adapts

this general methodology.
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Proposed Synthesis Workflow

Step 1: Acylation

Step 2: Cyclodehydration Step 3: Chloromethylation (e.g., Sandmeyer-type reaction or direct substitution)

Cyclopropanecarboxylic acid

1-(Cyclopropanecarbonyl)thiosemicarbazide
(Intermediate)

Thiosemicarbazide

2-Amino-5-cyclopropyl-1,3,4-thiadiazole

  H₂SO₄ or POCl₃ 

2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Chloroacetyl chloride

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of the target compound.

Methodology:

Synthesis of 1-(Cyclopropanecarbonyl)thiosemicarbazide (Intermediate):

To a solution of cyclopropanecarboxylic acid, add a coupling agent (e.g., EDC/HOBt or

convert to acyl chloride using thionyl chloride).

Slowly add thiosemicarbazide to the activated carboxylic acid derivative at a controlled

temperature (e.g., 0-25 °C).
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Stir the reaction mixture for several hours until completion, monitored by Thin Layer

Chromatography (TLC).

Isolate the product by filtration or extraction, followed by washing and drying.

Synthesis of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole:

Suspend the intermediate, 1-(cyclopropanecarbonyl)thiosemicarbazide, in a

dehydrating/cyclizing agent such as concentrated sulfuric acid, polyphosphoric acid, or

phosphorus oxychloride (POCl₃).[7]

Heat the mixture gently (e.g., 60-80 °C) for a few hours.

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g.,

aqueous ammonia or sodium hydroxide) to precipitate the product.

Filter the solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent

like ethanol to obtain the pure 2-amino-5-cyclopropyl-1,3,4-thiadiazole.

Synthesis of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole:

A potential route involves a Sandmeyer-type reaction starting from the 2-amino precursor.

Diazotize the amino group using sodium nitrite in an acidic medium. The resulting

diazonium salt can then be reacted with a source of chloromethyl functionality.

Alternatively, a more direct approach might involve the reaction of a suitable precursor like

2-hydrazino-5-cyclopropyl-1,3,4-thiadiazole with chloroacetyl chloride, followed by

reduction or further transformation.

Analytical Characterization Protocols
The structural confirmation and purity assessment of the synthesized 2-(Chloromethyl)-5-
cyclopropyl-1,3,4-thiadiazole would be conducted using standard analytical techniques.[9]

[10][11]
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Analytical Workflow

Synthesized Product

Purity Check (TLC/HPLC)

Structural Elucidation

If Pure

¹H NMR & ¹³C NMR Mass Spectrometry (MS) FTIR Spectroscopy Elemental Analysis

Final Characterized Compound

Click to download full resolution via product page

Caption: Standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz

or higher).

Expected ¹H NMR signals would include multiplets for the cyclopropyl protons and a

singlet for the chloromethyl protons.

¹³C NMR would confirm the number of unique carbon environments, including those in the

thiadiazole ring, cyclopropyl group, and chloromethyl group.[10][12]
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Mass Spectrometry (MS):

Analyze the sample using a high-resolution mass spectrometer (HRMS) with an

appropriate ionization technique (e.g., ESI or EI).

The resulting mass spectrum should show a molecular ion peak [M]⁺ or protonated

molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (174.00200).[12]

[13] The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should also be observable.

Infrared (IR) Spectroscopy:

Prepare the sample (e.g., as a KBr pellet or a thin film).

Record the IR spectrum.

Characteristic absorption bands for the C=N and C-S bonds within the thiadiazole ring, as

well as C-H stretches for the cyclopropyl and chloromethyl groups, are expected.[9][10]

Elemental Analysis:

Submit a pure sample for CHNS analysis.

The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur

should be within ±0.4% of the theoretical values calculated from the molecular formula

C₆H₇ClN₂S.[10][11]

Potential Mechanism of Action & Bioactivation
No specific signaling pathways have been definitively elucidated for 2-(Chloromethyl)-5-
cyclopropyl-1,3,4-thiadiazole. However, based on its chemical structure and the known

reactivity of related compounds, a likely mechanism involves its bioactivation into a reactive

electrophile.

The 2-(alkylthio)-1,3,4-thiadiazole motif, which is structurally related, is known to undergo

metabolic activation. This process is primarily catalyzed by cytochrome P450 enzymes.[14] The

proposed bioactivation pathway involves two main steps: enzymatic oxidation followed by

nucleophilic substitution.
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General Bioactivation Pathway

Parent Compound
(2-Alkylthio-1,3,4-thiadiazole)

Sulfoxide Metabolite

 CYP450 Oxidation 

Sulfone Metabolite

 CYP450 Oxidation 

Covalent Adduct

 Nucleophilic Attack 

Biological Nucleophile
(e.g., GSH, Protein)

Click to download full resolution via product page

Caption: Bioactivation of thiadiazoles via metabolic oxidation.

Enzymatic Oxidation: The sulfur atom of the side chain is oxidized by cytochrome P450

enzymes, first to a sulfoxide and then further to a sulfone metabolite.[14]

Nucleophilic Displacement: The resulting sulfoxide and sulfone are good leaving groups.

They render the carbon atom of the side chain susceptible to nucleophilic attack by

endogenous biomolecules, such as the thiol group of glutathione (GSH) or nucleophilic

residues on proteins.[14]

This formation of covalent adducts can lead to the disruption of normal cellular function and is a

mechanism associated with idiosyncratic adverse drug reactions.[14] The inherent reactivity of

the chloromethyl group on the target compound provides a more direct route for alkylation of

biological nucleophiles, which may be a primary mechanism of its biological activity or potential

toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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